molecular formula C11H11BrO2 B1281159 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 20933-24-8

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1281159
CAS RN: 20933-24-8
M. Wt: 255.11 g/mol
InChI Key: NAXVBXDTOCUKNH-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-2-bromonaphtho[2,1-b]furan-1(2H)-one, is a brominated naphthofuranone that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular formula of C10H8BrO2 and a molecular weight of 233.07 g/mol. This compound is used in various scientific research applications such as organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis of Chrysenes and Related Compounds

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is involved in the synthesis of chrysenes, a type of polycyclic hydrocarbons. In a study by Gilchrist and Summersell (1988), the compound was used in palladium(0) coupling and electrocyclic ring closure sequences, leading to the formation of various naphthalenes, which are significant in creating conjugated trienes. These compounds play a crucial role in organic chemistry and materials science due to their unique properties (Gilchrist & Summersell, 1988).

Development of Antimicrobial Agents

In the context of antimicrobial research, a compound derived from this compound demonstrated notable antibacterial activity. Khan (2017) synthesized a heterocyclic compound (ABDC) through microwave irradiation, which exhibited better antibacterial properties compared to its precursor chalcone. This study highlights the potential of derivatives of this compound in developing new antimicrobial agents (Khan, 2017).

Synthesis of Optically Active Compounds

The compound also finds applications in the synthesis of optically active anthracyclinones, which are vital in medicinal chemistry. Suzuki, Kimura, and Terashima (1986) used a derivative of this compound for bromolactonization, leading to highly diastereoselective production of bromo lactones. These compounds are crucial in synthesizing key intermediates for optically active anthracyclinones, which have implications in cancer treatment (Suzuki, Kimura, & Terashima, 1986).

Other Applications

The compound is also used in various other syntheses and transformations, demonstrating its versatility in organic chemistry. For example, it is involved in the synthesis of novel oximes and their evaluation as enzyme inhibitors, indicating its potential in biochemical applications (Zhuang & Hartmann, 1998).

Mechanism of Action

There’s a related compound, (4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy)(tert-butyl)dimethylsilane , but the mechanism of action for “2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one” is not available.

properties

IUPAC Name

2-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVBXDTOCUKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469278
Record name 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20933-24-8
Record name 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxytetralone (2.0 g, 11.4 mmol) and bromine (0.6 ml, 11.7 mmol) were refluxed in ether (50 ml) for 30 minutes. The reaction mixture was cooled, concentrated, the residue partitioned between ethyl acetate and dilute NaHSO3. The organic layer was washed with saturated NaHCO3 and water, dried over CaSO4, and concentrated to an oil (2.83 g, 100%); 1H-NMR 8.03 (d, J=9.0Hz, 1H), 6.84 (dd, J1 =9.0 Hz, J2 =2.7 Hz, 1H), 6.69 (d, J=2.3 Hz, 1H), 4.66 (t, J=4.1Hz, 1H), 3.84 (s,3H), 3.20-3.30 (m, 1H), 2.82-2.90 (m, 1H), 2.34-2.50 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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